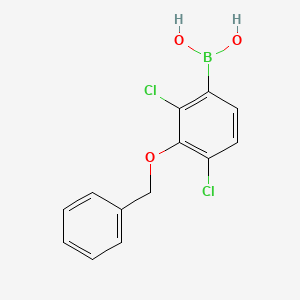

3-(Benzyloxy)-2,4-dichlorophenylboronic acid

描述

3-(Benzyloxy)-2,4-dichlorophenylboronic acid (CAS: 1072946-32-7) is a boronic acid derivative with the molecular formula C₁₃H₁₁BCl₂O₃ and a molecular weight of 296.02 g/mol . Structurally, it features a phenyl ring substituted with a benzyloxy group at position 3 and chlorine atoms at positions 2 and 4, along with a boronic acid (-B(OH)₂) functional group. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are critical intermediates in pharmaceuticals and organic electronics . Its benzyloxy group enhances solubility in organic solvents compared to non-ether analogs, while the electron-withdrawing chlorine substituents modulate reactivity and stability .

Key properties include:

属性

IUPAC Name |

(2,4-dichloro-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-11-7-6-10(14(17)18)12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXBLZCSJKQVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)OCC2=CC=CC=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674494 | |

| Record name | [3-(Benzyloxy)-2,4-dichlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-32-7 | |

| Record name | B-[2,4-Dichloro-3-(phenylmethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Benzyloxy)-2,4-dichlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 3-(Benzyloxy)-2,4-dichlorophenylboronic acid typically involves:

- Starting from 2,4-dichlorophenylboronic acid or its derivatives.

- Introduction of the benzyloxy group through nucleophilic substitution or protection/deprotection strategies.

- Use of palladium-catalyzed coupling or boronation methods to install the boronic acid functionality.

- Purification by chromatographic techniques.

Specific Preparation Methods

Palladium-Catalyzed Cross-Coupling with Benzyloxy Precursors

One effective method involves the palladium-catalyzed coupling of 2,4-dichlorophenylboronic acid with benzyloxy-substituted aryl halides or equivalents.

-

- Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or PdCl2(dppf) are commonly used.

- Bases like sodium carbonate or sodium acetate facilitate the reaction.

- Solvents include toluene, tetrahydrofuran (THF), 1,4-dioxane, or mixtures with water.

- Reactions are typically conducted under inert atmosphere (nitrogen or argon).

- Temperatures range from 80°C to 130°C, sometimes employing microwave irradiation to enhance reaction rates.

- Reaction times vary from 1 hour to 16 hours depending on conditions.

Boronation via Bis(pinacolato)diboron and Palladium Catalysis

An alternative route involves the borylation of benzyloxy-substituted aryl halides using bis(pinacolato)diboron under palladium catalysis.

- Procedure Highlights:

- Potassium acetate and bis(pinacolato)diboron are suspended in 1,4-dioxane.

- PdCl2(dppf)-CH2Cl2 adduct is used as the catalyst.

- The reaction is carried out in a sealed microwave tube under nitrogen at 130°C for 40 minutes.

- After work-up and silica gel chromatography, the boronic acid derivative is obtained in moderate yields (~59%).

Nucleophilic Aromatic Substitution and Protection Strategies

- The benzyloxy group can be introduced via nucleophilic aromatic substitution of a phenol intermediate with benzyl bromide or related electrophiles in the presence of bases like potassium carbonate or cesium carbonate in polar aprotic solvents such as DMF.

- Subsequent palladium-catalyzed borylation or oxidation steps yield the boronic acid functionality.

- Protection/deprotection steps (e.g., using BOM - benzyloxymethyl groups) may be employed to control selectivity and improve yields.

Reaction Conditions and Yields Summary

Purification and Characterization

- Purification is typically achieved by silica gel column chromatography using solvent gradients of hexanes/ethyl acetate or dichloromethane/methanol.

- Characterization includes:

- NMR Spectroscopy: ^1H NMR showing characteristic benzylic protons (~4.5-5.0 ppm) and aromatic signals.

- Mass Spectrometry: Molecular ion peaks consistent with the boronic acid derivative.

- Melting Point: Typically around 120-130°C depending on purity and substituents.

Research Findings and Optimization Notes

- Microwave-assisted synthesis significantly reduces reaction time while maintaining or improving yields.

- Choice of base and solvent critically affects yield; sodium carbonate and potassium carbonate are preferred bases.

- Palladium catalysts with diphosphine ligands (e.g., dppf) enhance catalytic efficiency.

- Inert atmosphere is essential to prevent catalyst deactivation and side reactions.

- Use of pinacol boronate esters as intermediates can improve stability and handling before final hydrolysis to boronic acid.

化学反应分析

Types of Reactions

3-(Benzyloxy)-2,4-dichlorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It forms carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The benzyloxy and dichloro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of appropriate bases.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols or quinones.

Substitution: Substituted benzene derivatives.

科学研究应用

Medicinal Chemistry Applications

Inhibitors of Kinases and Enzymes

Boronic acids are well-known for their ability to inhibit serine and threonine kinases. 3-(Benzyloxy)-2,4-dichlorophenylboronic acid has been investigated for its inhibitory activity against certain kinases, including those involved in cancer and infectious diseases. For instance, it has shown promise as a potential inhibitor of Mycobacterium tuberculosis thymidine monophosphate kinase (MtbTMPK), which is crucial for the survival of the pathogen. Modifications to the compound's structure have been explored to enhance its inhibitory potency and selectivity against MtbTMPK .

Antimycobacterial Activity

Research indicates that derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies revealed that certain substitutions could significantly enhance the antimycobacterial activity, making this compound a candidate for further development as an antituberculosis agent .

Chemical Synthesis and Reactions

Suzuki Coupling Reactions

this compound can serve as a coupling partner in Suzuki cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is widely utilized in organic synthesis to construct complex molecules from simpler precursors. The versatility of boronic acids in these reactions makes them valuable in the synthesis of pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The compound can also be utilized for the functionalization of aromatic systems through various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions. This property allows for the introduction of diverse functional groups into aromatic rings, facilitating the development of new compounds with tailored biological activities .

Biological Research

Targeting Protein-Protein Interactions

Recent studies have highlighted the potential of boronic acids like this compound in disrupting protein-protein interactions (PPIs). By inhibiting specific PPIs involved in disease pathways, this compound could provide new therapeutic avenues for treating conditions such as cancer and neurodegenerative diseases .

Neuroprotective Properties

Investigations into the neuroprotective effects of compounds related to this boronic acid have revealed potential applications in treating neurodegenerative disorders. Compounds that target specific kinases involved in neuronal survival pathways may offer therapeutic benefits .

Case Studies and Research Findings

作用机制

The mechanism of action of 3-(Benzyloxy)-2,4-dichlorophenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid group interacts with the active site of enzymes, leading to inhibition of their activity. The molecular targets and pathways involved depend on the specific application and the nature of the enzyme or substrate being studied.

相似化合物的比较

Table 1: Key Structural and Physical Properties

Key Observations:

Substituent Effects: The benzyloxy group in this compound increases lipophilicity and solubility in organic solvents compared to non-ether analogs like 2,4-dichlorophenylboronic acid . Chlorine atoms at positions 2 and 4 enhance electron-withdrawing effects, stabilizing the boronic acid group and improving reactivity in Suzuki couplings .

Reactivity in Cross-Couplings :

- 2,4-Dichlorophenylboronic acid (CAS 68716-47-2) exhibits faster coupling kinetics due to fewer steric hindrances but lower solubility in polar solvents .

- This compound demonstrates balanced reactivity and stability , making it preferable for multi-step syntheses requiring controlled conditions .

In contrast, 3,5-dichlorophenylboronic acid (CAS 67492-50-6) is primarily used in antifungal agents due to its higher electrophilicity .

Market and Availability

Table 2: Commercial Comparison

生物活性

3-(Benzyloxy)-2,4-dichlorophenylboronic acid (CAS No. 1072946-32-7) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by a dichlorophenyl group and a benzyloxy substituent, which contribute to its reactivity and interaction with various biological targets.

- Molecular Formula : C₁₃H₁₁BCl₂O₃

- Molecular Weight : 296.9 g/mol

- Purity : ≥98%

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in the design of enzyme inhibitors and therapeutic agents.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been shown to inhibit certain proteases and kinases, which are critical in various signaling pathways associated with cancer and other diseases.

- Anticancer Activity : Studies suggest that derivatives of phenylboronic acids can induce apoptosis in cancer cells through the modulation of cell cycle regulators.

- Neuroprotective Effects : Some investigations indicate potential neuroprotective properties, possibly through the inhibition of pathways leading to neuronal apoptosis.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies :

- Neuroprotective Effects :

-

Enzyme Interaction :

- A biochemical analysis revealed that this compound acts as a reversible inhibitor of proteasome activity, which plays a crucial role in protein degradation and cellular homeostasis .

常见问题

Basic: What are the recommended synthetic routes for 3-(Benzyloxy)-2,4-dichlorophenylboronic acid, and how can purity be optimized?

Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling precursors or direct boronation of halogenated intermediates. For example:

- Step 1 : Start with 2,4-dichloro-3-benzyloxybenzene. Introduce the boronic acid group via palladium-catalyzed Miyaura borylation (e.g., using bis(pinacolato)diboron and Pd(dppf)Cl₂) .

- Step 2 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Monitor purity using HPLC (>97% by area normalization) and confirm boron content via ICP-OES .

Critical Note : Storage at 0–6°C under inert gas (argon) minimizes hydrolysis .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry :

- Exact Mass : 296.0178 (C₁₃H₁₁BCl₂O₃) via HRMS (Q-TOF) .

- X-ray Diffraction : Resolve crystal structure to confirm substituent positions (e.g., ortho/para chlorine arrangement) .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage :

- Handling :

- Use gloves and goggles ; avoid contact with moisture.

- Work in a fume hood due to potential boronic acid decomposition products (e.g., boric acid) .

Advanced: How do the electron-withdrawing substituents (Cl, benzyloxy) influence its reactivity in cross-coupling reactions?

Answer:

- Electronic Effects :

- Optimization :

Advanced: What strategies mitigate protodeboronation or hydrolysis during reactions?

Answer:

- Protodeboronation Prevention :

- Hydrolysis Mitigation :

- Pre-dry solvents over molecular sieves .

- Conduct reactions under inert atmosphere (N₂/Ar) .

Advanced: How can researchers resolve contradictions in reported solubility or spectroscopic data?

Answer:

- Data Discrepancies :

- Solubility : Reported solubility in DMSO varies due to anhydride content (e.g., TCI America’s product contains varying anhydride levels) . Confirm via Karl Fischer titration .

- ¹H NMR Shifts : Differences may arise from residual solvents (e.g., DMSO-d₆ vs. CDCl₃). Always report solvent and internal standards (e.g., TMS) .

- Validation :

- Cross-reference with PubChem or DSSTox data (e.g., DTXSID codes) for standardized values .

Advanced: What are the implications of the benzyloxy group’s lability in catalytic applications?

Answer:

- Cleavage Risk :

- Mitigation :

- Replace with TBS-protected or methyl ethers for stability .

- Monitor degradation via LC-MS (loss of benzyl fragment, m/z 91).

Advanced: How does this compound compare to analogs (e.g., 2,4-dichlorophenylboronic acid) in bioactivity studies?

Answer:

- Structural Impact :

- Testing :

- Perform docking studies (PDB ligands) and in vitro assays (IC₅₀ comparisons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。